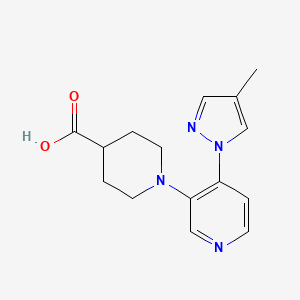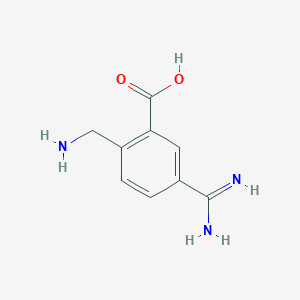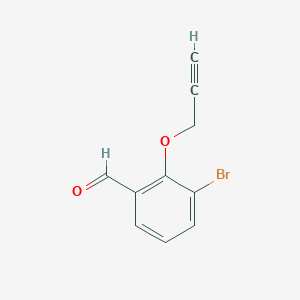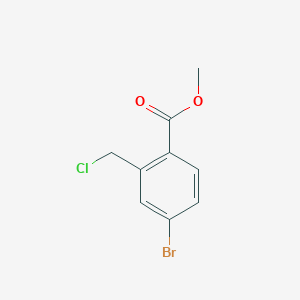![molecular formula C7H4ClN3O B13932032 5-Chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13932032.png)
5-Chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of a chlorine atom at the 5-position and an aldehyde group at the 2-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyrazole with formamide in the presence of a catalyst to form the desired pyrazolo[1,5-a]pyrimidine ring system. The aldehyde group can then be introduced via oxidation reactions using reagents such as Dess–Martin periodinane or activated manganese (IV) oxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents.
Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Dess–Martin periodinane, activated manganese (IV) oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction: 5-Chloropyrazolo[1,5-a]pyrimidine-2-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), thereby affecting cell cycle regulation. The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
- 5-Chloropyridine-2-carboxaldehyde
- 5-Chloro-2-pyridinecarboxaldehyde
- 5-Chloropicolinaldehyde
Comparison: Compared to these similar compounds, 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde has a more complex fused ring system, which may confer unique chemical and biological properties. The presence of both pyrazole and pyrimidine rings in its structure allows for diverse reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-11-7(9-6)3-5(4-12)10-11/h1-4H |
InChI Key |
XYYRXIXWLKZLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C=O)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)


![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)



